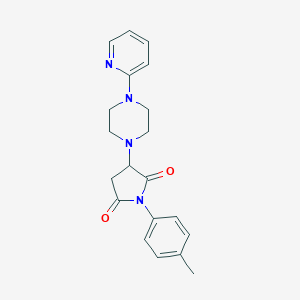![molecular formula C18H10N2OS2 B304531 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304531.png)
2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile, also known as MTIC, is a synthetic organic compound that belongs to the family of indeno[2,1-b]pyridines. It has been widely studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and biological properties. In
Wissenschaftliche Forschungsanwendungen
2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including lung cancer, breast cancer, and colon cancer. Moreover, 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile has been shown to exhibit antibacterial activity against both gram-positive and gram-negative bacteria, making it a potential candidate for the development of new antibiotics. Additionally, 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile has been shown to exhibit antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases, including cardiovascular diseases and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile is not fully understood. However, it has been suggested that 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile may exert its anticancer activity by inhibiting the activity of DNA topoisomerase I, an enzyme that is involved in DNA replication and transcription. 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Moreover, 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of DNA topoisomerase I. Moreover, 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile has been shown to exhibit antibacterial activity against both gram-positive and gram-negative bacteria, and antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile has several advantages for lab experiments. It is readily available, easy to synthesize, and has been shown to exhibit potent biological activity. However, 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile also has some limitations for lab experiments. It is highly insoluble in water, which may limit its use in certain experiments. Moreover, 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile has been shown to exhibit some toxicity in vitro, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile. One possible direction is the development of new derivatives of 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile with improved solubility and reduced toxicity. Another possible direction is the study of the mechanism of action of 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile, which may lead to the development of new anticancer drugs. Moreover, the study of the antibacterial, antioxidant, and anti-inflammatory properties of 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile may lead to the development of new antibiotics and drugs for the treatment of various diseases.
Synthesemethoden
2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile can be synthesized using a variety of methods, including the reaction of 2-amino-3-cyano-4-(2-thienyl)but-2-enoic acid with thionyl chloride, followed by reaction with methyl mercaptan and indanone. Another method involves the reaction of 2-amino-3-cyano-4-(2-thienyl)but-2-enoic acid with indanone in the presence of a catalyst, followed by reaction with methyl mercaptan and thionyl chloride. Both methods have been shown to yield high purity and high yield of 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile.
Eigenschaften
Produktname |
2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile |
|---|---|
Molekularformel |
C18H10N2OS2 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2-methylsulfanyl-9-oxo-4-thiophen-2-ylindeno[2,1-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H10N2OS2/c1-22-18-12(9-19)14(13-7-4-8-23-13)15-10-5-2-3-6-11(10)17(21)16(15)20-18/h2-8H,1H3 |
InChI-Schlüssel |
OEXJFADEPNJFSM-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(C3=CC=CC=C3C2=O)C(=C1C#N)C4=CC=CS4 |
Kanonische SMILES |
CSC1=NC2=C(C3=CC=CC=C3C2=O)C(=C1C#N)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3,4-Dichlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304448.png)
![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B304449.png)
![3-[2-(3-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304451.png)
![1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B304454.png)
![1-(4-Methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione](/img/structure/B304455.png)
![3-[(3-Chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304456.png)
![3-[(4-Fluorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304458.png)



![2-{[1-(4-Methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304465.png)

![3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304467.png)
![(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl){4-[(3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]phenyl}methanone](/img/structure/B304469.png)